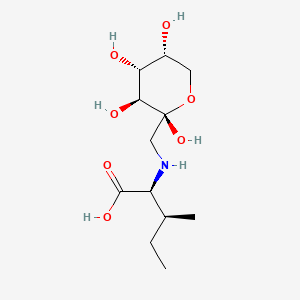

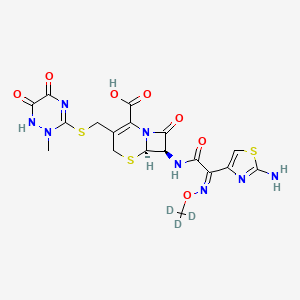

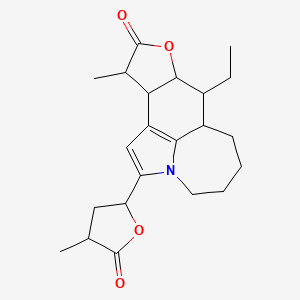

![molecular formula C27H30N2O6 B585448 a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid CAS No. 313052-03-8](/img/structure/B585448.png)

a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid

Overview

Description

“a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid” is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff . The Fmoc group is a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS), which is very widespread for the Fmoc/tBu approach .

Synthesis Analysis

The synthesis of this compound involves the use of Fmoc strategy in SPPS, which has revolutionized peptide synthesis, allowing for the production of complex peptides with diverse functionalities . The Fmoc group is stable under a wide range of reaction conditions, allowing for subsequent synthetic manipulations . The Fmoc group can be readily removed under mild basic conditions, facilitating its removal without affecting other functional groups .

Molecular Structure Analysis

The molecular structure of “this compound” involves the self-assembly of low molecular weight gelators (LMWGs). The supramolecular structure occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks .

Chemical Reactions Analysis

The chemical reactions involving “this compound” include the protection of amine groups with FMOC-Cl . This is a crucial step in various organic reactions to prevent undesired side reactions and enable selective functionalization at other reactive sites .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its molecular structure. The rheological data, namely the G′ > G″ and tan δ approximately 0.1–0.2 gel-like behavior observed for all studied samples, demonstrate and sustain the appearance of the co-assembly processes and the ability of the samples to act as LMWG .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS) and Related Impurities

SPPS is a dominant method for manufacturing peptides, where "a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid" plays a critical role. The control of SPPS-related impurities, such as deletion or insertion of amino acids, racemization, and peptide-protection adducts, is vital for the clinical efficacy of peptide drugs. These impurities can significantly influence functionality studies and drug development outcomes. Efficient management of these impurities is essential for ensuring the safety and effectiveness of peptide medicines (D'Hondt et al., 2014).

Biomedical Applications of Poly(amino acid)s

Poly(amino acid)s, synthesized from natural amino acids, have received attention for their biocompatible, biodegradable, and metabolizable properties. These polymers, including those derived from "this compound," are explored for drug and gene delivery systems, showcasing potential as non-viral gene delivery vectors and inhalable drug delivery vehicles. Their application extends to antiviral compounds, indicating a broad spectrum of use in biomedicine (Thompson & Scholz, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-prop-2-enoxycarbonylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O6/c1-2-15-34-27(33)29-13-11-18(12-14-29)16-24(25(30)31)28-26(32)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-10,18,23-24H,1,11-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURLLCHNGWWRCW-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801110456 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313052-03-8 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313052-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

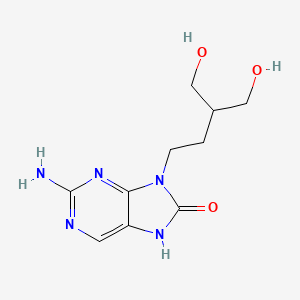

![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)

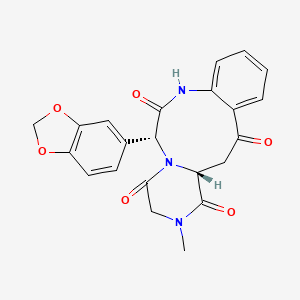

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)